molecular formula C20H17N5O2S2 B12162887 5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)furan-2-carboxamide

5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)furan-2-carboxamide

Cat. No.: B12162887
M. Wt: 423.5 g/mol
InChI Key: AFTKXEGLCDUGJV-UHFFFAOYSA-N
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Description

5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)furan-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines multiple heterocyclic rings, making it an interesting subject for chemical research and potential pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)furan-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the individual heterocyclic components, followed by their sequential coupling under specific reaction conditions. For instance, the thiazole and pyrimidine rings can be synthesized separately and then linked through a thioether bond formation. The final step involves the formation of the furan-2-carboxamide moiety, which is achieved through amide bond formation under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

    Reduction: Reduction reactions can target the nitro groups if present in any derivatives of the compound.

    Substitution: The heterocyclic rings can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the heterocyclic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound could be investigated for its potential as a bioactive molecule. Its multiple heterocyclic rings suggest it might interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its structure suggests it might have activity against certain diseases, although this would require extensive research and clinical trials.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties might make it suitable for specialized applications.

Mechanism of Action

The mechanism of action of 5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)furan-2-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)furan-2-carboxamide
  • 5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)furan-2-carboxamide

Uniqueness

What sets 5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)furan-2-carboxamide apart is its specific arrangement of heterocyclic rings and functional groups. This unique structure could confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H17N5O2S2

Molecular Weight

423.5 g/mol

IUPAC Name

5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)furan-2-carboxamide

InChI

InChI=1S/C20H17N5O2S2/c1-12-8-13(2)23-19(22-12)28-10-15-5-6-17(27-15)18(26)25-20-24-16(11-29-20)14-4-3-7-21-9-14/h3-9,11H,10H2,1-2H3,(H,24,25,26)

InChI Key

AFTKXEGLCDUGJV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=CC=C(O2)C(=O)NC3=NC(=CS3)C4=CN=CC=C4)C

Origin of Product

United States

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